3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442974
InChI: InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-7-5-12(10-19)18-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N
Molecular Formula: C15H20N4O2
Molecular Weight: 288.34 g/mol

3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13442974

Molecular Formula: C15H20N4O2

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
IUPAC Name tert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-7-5-12(10-19)18-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,17,18)
Standard InChI Key BINARTBENDFFCN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound features:

  • A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom).

  • A 4-cyano-pyridin-2-ylamino group attached at the 3-position of the pyrrolidine.

  • A tert-butyl ester protecting the carboxylic acid at the 1-position.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₅H₂₀N₄O₂
Molecular Weight288.34 g/mol
IUPAC Nametert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N

The cyano group enhances polarity, while the tert-butyl ester improves solubility and stability during synthetic processes.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives.

  • Introduction of Cyano-Pyridine: Nucleophilic substitution or coupling reactions.

  • Ester Protection: Reaction with tert-butyl dicarbonate (Boc anhydride).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Pyrrolidine FunctionalizationNaH, THF, 0–5°CControlled temperature to minimize side reactions
Cyano-Pyridine CouplingPd(OAc)₂, XPhos ligandUse of palladium catalysts for cross-coupling
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂Excess Boc anhydride for complete protection

HPLC and NMR are critical for monitoring purity (>98% purity reported).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester.

  • Stability: Stable under inert atmospheres but hydrolyzes under acidic/basic conditions to release the carboxylic acid.

Table 3: Physicochemical Data

ParameterValue
LogP (Predicted)1.61
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds4

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits cyclin-dependent kinases (CDKs), which regulate cell cycle progression. Structural analogs have shown IC₅₀ values in the nanomolar range against CDK2/4/6.

Applications in Drug Development

Medicinal Chemistry

  • Prodrug Design: The tert-butyl ester serves as a hydrolyzable prodrug moiety for targeted release.

  • SAR Studies: Modifications at the pyridine’s 4-position (e.g., replacing cyano with halogens) alter potency.

Table 4: Comparative Activity of Structural Analogs

Analog StructureTarget KinaseIC₅₀ (nM)
3-(4-Fluoro-pyridin-2-ylamino)CDK412.3
3-(4-Bromo-pyridin-2-ylamino)CDK68.7
Target CompoundCDK215.9
ParameterRecommendation
Storage Temperature2–8°C under inert gas (N₂/Ar)
Incompatible MaterialsStrong oxidizers, acids

Comparison with Related Compounds

Key Structural Variants

  • (S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid: Lacks tert-butyl ester, reducing solubility .

  • 4-(3-Nitro-pyridin-2-ylamino)-piperidine-1-carboxylate: Nitro group increases reactivity but reduces metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator